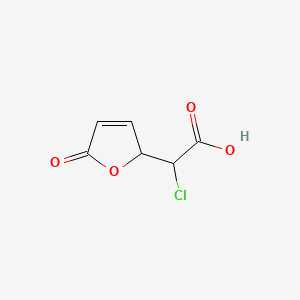
Pratherm EC 20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pratherm EC 20 is a brominated epoxy polymer primarily used as a flame retardant. It is composed of 2,2’-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bisoxirane polymer with 2,2’,6,6’-tetrabromo-4,4’-isopropylidenediphenol and 2,4,6-tribromophenol . This compound is known for its high thermal stability and effectiveness in reducing flammability in various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pratherm EC 20 is synthesized through a polymerization reaction involving 2,2’-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bisoxirane, 2,2’,6,6’-tetrabromo-4,4’-isopropylidenediphenol, and 2,4,6-tribromophenol . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer structure.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes in specialized reactors. The raw materials are mixed in precise proportions and subjected to specific reaction conditions to achieve high yield and purity. The resulting polymer is then purified and processed into a fine powder or granules for commercial use .
Chemical Reactions Analysis
Types of Reactions
Pratherm EC 20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of brominated by-products.
Substitution: It can undergo substitution reactions where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong oxidizing agents and nucleophiles. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound include brominated derivatives and substituted polymers, which retain the flame-retardant properties of the original compound .
Scientific Research Applications
Pratherm EC 20 has a wide range of scientific research applications, including:
Biology: Investigated for its potential use in biological systems where flame retardancy is required.
Mechanism of Action
Pratherm EC 20 exerts its flame-retardant effects through a combination of physical and chemical mechanisms. The bromine atoms in the polymer structure release free radicals during combustion, which interfere with the radical chain reactions that sustain the flame. This results in the formation of a char layer on the material’s surface, further inhibiting the spread of fire .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different polymer structure.
Hexabromocyclododecane: A cyclic brominated flame retardant used in similar applications but with different thermal stability properties.
Uniqueness
Pratherm EC 20 is unique due to its specific polymer structure, which provides a balance of high thermal stability and effective flame retardancy. Its ability to form a stable char layer during combustion sets it apart from other brominated flame retardants .
Properties
CAS No. |
135229-48-0 |
|---|---|
Molecular Formula |
C8H4F2N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



